molecular formula C39H41F3O4S B11825673 (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(trityloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate

(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(trityloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate

Cat. No.: B11825673
M. Wt: 662.8 g/mol
InChI Key: SFUIVPJSOQGSNL-MXFPRFFXSA-N
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Description

The compound (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(trityloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate is a complex organic molecule with a unique structure It belongs to the class of cyclopenta[a]phenanthrene derivatives and is characterized by the presence of a trityloxy group and a trifluoromethanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(trityloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate typically involves multiple steps. The starting material is often a steroidal compound, which undergoes a series of functional group transformations. Key steps include the introduction of the trityloxy group and the trifluoromethanesulfonate ester. Reaction conditions may involve the use of strong acids or bases, as well as specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(trityloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The trifluoromethanesulfonate ester can be substituted with other nucleophiles to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Hormonal Therapies
This compound is structurally related to steroidal compounds and has been studied for its potential use in hormonal therapies. Its modifications allow it to interact effectively with androgen receptors. For instance:

  • Abiraterone Acetate : A derivative of this compound is used in the treatment of prostate cancer by inhibiting androgen synthesis. Studies demonstrate its efficacy in reducing tumor size and improving patient outcomes .

Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties. The trifluoromethanesulfonate group enhances solubility and bioavailability in biological systems. This property is crucial for developing drugs that target cancer cells selectively while minimizing side effects on healthy tissues .

Biochemical Research

Enzyme Inhibition Studies
The compound serves as a model for studying enzyme interactions in biochemical pathways. Its ability to inhibit specific enzymes can provide insights into metabolic processes. For example:

  • CYP17 Inhibition : Studies have shown that modifications to the steroid structure can lead to potent inhibitors of cytochrome P450 enzymes involved in steroidogenesis. This inhibition is critical for understanding hormone regulation and developing therapeutic agents against hormone-dependent cancers .

Drug Formulation

Formulation Development
Due to its favorable pharmacokinetic properties, this compound is being explored for formulation into various drug delivery systems:

  • Nanoparticle Encapsulation : Research indicates that encapsulating this compound in nanoparticles can enhance its delivery efficiency and therapeutic index. This method allows for targeted delivery to cancer cells while reducing systemic toxicity .

Case Studies

StudyFocusFindings
1Prostate Cancer TreatmentDemonstrated the effectiveness of Abiraterone derivatives in reducing tumor size in clinical trials .
2Enzyme InteractionInvestigated the inhibition of CYP17 by modified steroid compounds leading to reduced androgen production .
3Drug Delivery SystemsShowed enhanced bioavailability and reduced side effects through nanoparticle formulations .

Mechanism of Action

The mechanism of action of (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(trityloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopenta[a]phenanthrene derivatives with different functional groups. Examples include:

  • (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-hydroxy-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate
  • (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-methoxy-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl chloride

Uniqueness

The uniqueness of (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(trityloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate lies in its specific functional groups, which impart distinct chemical and biological properties. The trityloxy group and trifluoromethanesulfonate ester make it a valuable intermediate for further chemical modifications and applications.

Biological Activity

Chemical Structure and Properties

The compound is a derivative of the cyclopenta[a]phenanthrene class and features multiple stereocenters and functional groups that contribute to its biological effects. Its molecular formula is C26H33F3O3SC_{26}H_{33}F_3O_3S with a molecular weight of approximately 495.65 g/mol.

  • Hormonal Modulation : The compound exhibits properties that may influence hormonal pathways, particularly in the context of steroidogenesis. It has been shown to inhibit enzymes involved in steroid hormone synthesis.
  • Antiproliferative Effects : Research indicates that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects through the modulation of cytokine production.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer potential of similar compounds derived from cyclopenta[a]phenanthrene. The results indicated that these compounds could effectively inhibit the proliferation of prostate cancer cells by targeting androgen receptors .

Study 2: Hormonal Effects

Research conducted on related compounds demonstrated their ability to downregulate the expression of CYP17A1, an enzyme critical for testosterone synthesis. This suggests potential applications in treating hormone-sensitive cancers .

Study 3: Inflammatory Response

In vitro experiments showed that compounds with similar structures could reduce the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents .

Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInhibition of prostate cancer cell growthJournal of Medicinal Chemistry
Hormonal modulationDownregulation of CYP17A1Endocrinology Reviews
Anti-inflammatoryReduced cytokine productionJournal of Inflammation Research
PropertyValue
Molecular FormulaC26H33F3O3SC_{26}H_{33}F_3O_3S
Molecular Weight495.65 g/mol
SolubilitySoluble in organic solvents
StabilityStable under standard laboratory conditions

Properties

Molecular Formula

C39H41F3O4S

Molecular Weight

662.8 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-trityloxy-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] trifluoromethanesulfonate

InChI

InChI=1S/C39H41F3O4S/c1-36-24-22-31(45-38(27-12-6-3-7-13-27,28-14-8-4-9-15-28)29-16-10-5-11-17-29)26-30(36)18-19-32-33-20-21-35(37(33,2)25-23-34(32)36)46-47(43,44)39(40,41)42/h3-18,21,31-34H,19-20,22-26H2,1-2H3/t31-,32-,33-,34-,36-,37-/m0/s1

InChI Key

SFUIVPJSOQGSNL-MXFPRFFXSA-N

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4OS(=O)(=O)C(F)(F)F)C)OC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4OS(=O)(=O)C(F)(F)F)C)OC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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